N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a piperazine ring substituted with a 2-fluorophenyl group. The sulfonyl bridge connects the piperazine to a phenylacetamide moiety, a structural motif associated with diverse pharmacological activities, including analgesic and anti-inflammatory effects .
Properties
IUPAC Name |
N-[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCQTTNGIUBMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been shown to interact with equilibrative nucleoside transporters (ents). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function.
Mode of Action
Similar compounds have been found to inhibit ents. The inhibition of these transporters can affect the uptake of nucleosides, impacting various cellular functions.
Biological Activity
N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, also known by its CAS number 432020-83-2, is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article provides a detailed overview of its biological activity, supported by data tables and findings from relevant research studies.
Chemical Structure and Properties
The molecular formula of N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is , with a molecular weight of 377.43 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Research indicates that compounds containing the piperazine moiety can interact with neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA). The presence of the sulfonamide group may enhance binding affinity to specific receptors or transporters, potentially influencing their biological effects.
Antipsychotic Activity
A study investigating the structure-activity relationship (SAR) of piperazine derivatives highlighted that modifications to the piperazine ring can significantly alter receptor selectivity and potency. N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide was noted for its affinity towards serotonin receptors, suggesting potential antipsychotic effects .
Inhibition of Nucleoside Transporters
Nucleoside transporters play a critical role in cellular nucleotide homeostasis and are involved in various physiological processes. Research has shown that analogues of compounds similar to N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can selectively inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition could have implications for cancer therapy, as altering nucleoside availability can affect tumor growth .
Study on Selectivity and Potency
A comparative study analyzed various piperazine derivatives for their selectivity towards ENT1 and ENT2. It was found that certain modifications led to enhanced selectivity for ENT2 over ENT1 by up to tenfold. This suggests that N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide could be optimized for targeted therapeutic applications .
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective bactericidal activity, which could be attributed to the compound's ability to disrupt bacterial protein synthesis pathways .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
N-(2-Fluorophenyl)-2-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}acetamide (CID 4187046)
- Structure : The piperazine ring is substituted with a 4-fluorophenylsulfonyl group, while the acetamide is attached to a 2-fluorophenyl group.
- Key Differences: Unlike the target compound, the sulfonyl group here is linked to a 4-fluorophenyl ring instead of the piperazine.
- Pharmacological Impact : The dual fluorophenyl groups may enhance metabolic stability but could reduce solubility compared to the target compound.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)acetamide
- Structure : Features a 3-chlorophenyl-piperazine and a 2,4-dichlorobenzylsulfanyl group.
- The sulfanyl (S–) linker differs from the sulfonyl (SO₂) bridge in the target, reducing electron-withdrawing effects .
- Pharmacological Impact : Enhanced lipophilicity may prolong half-life but increase accumulation risks.
Modifications to the Sulfonyl-Acetamide Core
N-[4-(4-Cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide
- Structure : A bulky cycloheptyl group replaces the 2-fluorophenyl on the piperazine.
- Pharmacological Impact : Reduced receptor selectivity but possibly improved stability in acidic environments .
N-[4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]sulfonyl]phenyl]acetamide
Functional Group Comparisons
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structure : A 4-methylphenylsulfonyl group replaces the 2-fluorophenyl-piperazine.
- Key Differences : The methyl group is electron-donating, reducing the sulfonyl group’s electron-withdrawing effect.
- Pharmacological Impact : Lower metabolic stability but improved solubility due to decreased hydrophobicity .
N-(4-{[4-(3-Nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Structure : A nitrobenzoyl group is attached to the piperazine.
- Pharmacological Impact : May require metabolic activation, increasing variability in efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
